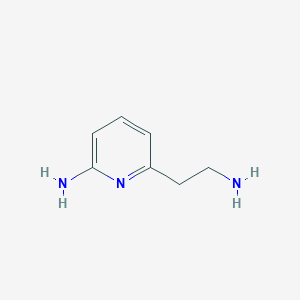

6-(2-Aminoethyl)pyridin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

6-(2-aminoethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-5-4-6-2-1-3-7(9)10-6/h1-3H,4-5,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWRLOZPYJYOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number and molecular structure of 6-(2-Aminoethyl)pyridin-2-amine

The following technical guide provides an in-depth analysis of 6-(2-Aminoethyl)pyridin-2-amine , a critical pyridine-based diamine intermediate used in medicinal chemistry and ligand design.

Executive Summary

6-(2-Aminoethyl)pyridin-2-amine (CAS 188748-16-5 ) is a bifunctional heteroaromatic building block characterized by a pyridine ring substituted with a primary amine at the 2-position and an aminoethyl group at the 6-position.[1] Its unique 2,6-disubstitution pattern makes it a valuable scaffold for constructing peptidomimetics, particularly as a mimic for arginine or lysine side chains in serine protease inhibitors (e.g., thrombin, Factor Xa). Additionally, its capacity to act as a bidentate nitrogen donor renders it useful in coordination chemistry. This guide details its chemical identity, synthesis pathways, physical properties, and applications in drug development.

Chemical Identity & Structural Analysis

This compound is a 2,6-disubstituted pyridine derivative. The structural integrity relies on the stability of the pyridine ring and the reactivity of the two distinct amino groups: the aromatic amine (2-position) and the aliphatic amine (aminoethyl chain).

Key Identifiers

| Property | Detail |

| Chemical Name | 6-(2-Aminoethyl)pyridin-2-amine |

| Synonyms | 2-Amino-6-(2-aminoethyl)pyridine; 2-Pyridineethanamine, 6-amino- |

| CAS Number | 188748-16-5 (Free Base) |

| Molecular Formula | C |

| Molecular Weight | 137.18 g/mol |

| SMILES | NCCc1cccc(N)n1 |

| InChIKey | ZJLOVRMTTISFDQ-UHFFFAOYSA-N (Parent/Salt variant) |

| Appearance | Colorless to pale yellow oil (Free base); White solid (Dihydrochloride salt) |

Structural Visualization

The molecule features a rigid pyridine core with a flexible ethylamine "arm." This geometry allows the aliphatic amine to reach binding pockets that are spatially distinct from the interaction site of the pyridine ring.

Caption: Structural decomposition of 6-(2-Aminoethyl)pyridin-2-amine showing the distinct electronic environments of the two nitrogen centers.

Synthesis & Manufacturing

The synthesis of 6-(2-Aminoethyl)pyridin-2-amine typically proceeds from 2-amino-6-methylpyridine (2-amino-6-picoline). The challenge lies in selectively extending the C6-methyl group to an ethylamine chain without affecting the C2-amino group.

Primary Synthetic Route: The Nitroaldol (Henry) Strategy

This robust pathway avoids the use of unstable radical intermediates and provides high regioselectivity.

-

Protection: The C2-amine is protected (e.g., Boc or Acetyl) to prevent interference during oxidation.

-

Oxidation: The C6-methyl group is oxidized to an aldehyde using Selenium Dioxide (SeO

) or via lithiation/DMF quenching. -

Condensation: The resulting aldehyde undergoes a Henry reaction (nitroaldol) with nitromethane to form a nitrovinyl intermediate.

-

Reduction: Catalytic hydrogenation (H

, Pd/C) reduces the nitrovinyl group to the aminoethyl chain and simultaneously removes benzyl-type protecting groups (if used), or requires a separate deprotection step (e.g., TFA for Boc).

Synthesis Workflow Diagram

Caption: Step-wise synthetic pathway from commercially available 2-amino-6-picoline to the target diamine.

Chemical Properties & Reactivity

Basicity and Protonation

The molecule contains three nitrogen atoms with distinct basicities:

-

Aliphatic Amine (Ethyl chain): Most basic (pKa

10.0). Protonates first. -

Pyridine Ring Nitrogen: Moderately basic (pKa

6.8). The electron-donating C2-amino group increases the electron density on the ring nitrogen relative to unsubstituted pyridine (pKa 5.2). -

Exocyclic Aromatic Amine (C2-NH

): Least basic; typically non-nucleophilic due to resonance delocalization into the ring.

Chelation Potential

The spatial arrangement of the ring nitrogen and the pendant ethylamine allows for the formation of stable 5- or 6-membered chelate rings with transition metals (e.g., Cu(II), Zn(II), Pt(II)). This makes the compound a useful ligand in bioinorganic modeling.

| Reactivity Mode | Description | Application |

| Nucleophilic Attack | The aliphatic amine is a potent nucleophile. | Amide coupling, reductive amination. |

| Salt Formation | Forms stable dihydrochloride salts (2HCl). | Storage, solubility enhancement. |

| Schiff Base Formation | Reacts with aldehydes/ketones. | Synthesis of macrocycles. |

Applications in Drug Discovery

Scaffold for Peptidomimetics

6-(2-Aminoethyl)pyridin-2-amine serves as a constrained mimic of the amino acid Lysine or Arginine . In drug design, the pyridine ring acts as a rigid linker that positions the two nitrogen "handles" to interact with specific residues in a protein binding pocket.

-

Thrombin Inhibitors: The 2-amino-6-methylpyridine motif is a known pharmacophore in serine protease inhibitors (e.g., Dabigatran analogs). The ethylamine extension allows for interaction with the S1 specificity pocket (Aspartate residue).

-

Kinase Inhibitors: Used as a hinge-binding motif where the pyridine nitrogen and C2-amine form hydrogen bonds with the kinase hinge region.

Analytical Characterization Data (Expected)

-

H NMR (DMSO-d

-

Mass Spectrometry (ESI+): m/z 138.1 [M+H]

.

Safety & Handling

-

Hazard Classification: Corrosive (Category 1B), Causes severe skin burns and eye damage.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base is sensitive to carbon dioxide (air) and oxidation. The dihydrochloride salt is hygroscopic but more stable.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle in a fume hood.

References

-

PubChem . 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride. National Library of Medicine. Available at: [Link]

- United States Patent & Trademark Office. Patent US20040058903: Thrombin Inhibitors. (Describes the synthesis and utility of 2-amino-6-alkylpyridine intermediates).

Sources

Potential applications of 6-(2-Aminoethyl)pyridin-2-amine in medicinal chemistry

Part 1: Executive Summary & Structural Analysis

The Scaffold Identity

6-(2-Aminoethyl)pyridin-2-amine (CAS: Referenced as derivative in nNOS studies) is a high-value bifunctional scaffold representing a "privileged structure" in medicinal chemistry.[1] It integrates two distinct pharmacophoric elements:[1][2][3]

-

2-Aminopyridine Motif: A classic hydrogen-bond donor-acceptor system capable of bidentate binding (e.g., kinase hinge regions, heme coordination).[1]

-

C2-Ethylamine "Tail": A flexible, cationic tether that improves aqueous solubility and enables long-range electrostatic interactions with acidic residues (Asp, Glu) or phosphate backbones.[1]

This molecule acts as a constrained, electron-rich analog of histamine and a minimal pharmacophore for Neuronal Nitric Oxide Synthase (nNOS) inhibitors and Type I/II Kinase Inhibitors .[1]

Physicochemical Profile

| Property | Value/Characteristic | Medicinal Chemistry Implication |

| Ring Basicity ( | ~6.7 (Pyridine N) | Protonated at physiological pH; drives electrostatic steering.[1] |

| Side Chain Basicity ( | ~10.0 (Primary Amine) | High basicity ensures salt bridge formation; improves solubility.[1] |

| H-Bond Donors (HBD) | 3 (Exocyclic | Critical for "hinge" binding in kinases.[1] |

| H-Bond Acceptors (HBA) | 2 (Ring N, Tail N) | Accepts protons from catalytic residues (e.g., Lys, Ser).[1] |

| Lipophilicity ( | ~0.2 (Low) | Highly polar; requires masking (prodrug) or substitution for membrane permeability.[1] |

Part 2: Medicinal Chemistry Applications

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The most authoritative application of this scaffold lies in the development of selective nNOS inhibitors for neurodegenerative diseases.[1]

-

Mechanism: The 2-aminopyridine headgroup coordinates with the heme iron or forms a hydrogen bond network with the active site glutamate (Glu592 in nNOS).[1] The ethylamine tail extends into the substrate access channel, mimicking the L-arginine substrate and engaging heme propionates.[1]

-

Selectivity Engineering: The "shortened amino sidechain" (ethylamine vs. propyl/butyl) is critical for distinguishing nNOS from eNOS (endothelial) and iNOS (inducible), reducing cardiovascular side effects.[1]

Kinase Inhibition (Hinge Binding)

In oncology, the 2-aminopyridine motif is a "hinge binder" par excellence.[1]

-

Binding Mode: The ring nitrogen (acceptor) and exocyclic amine (donor) form a bidentate H-bond with the kinase hinge backbone (e.g., Met, Leu residues).[1]

-

Role of the Ethylamine Tail:

RNA-Targeting Small Molecules

With the resurgence of RNA as a drug target, this scaffold serves as a nucleobase mimic .[1]

-

Intercalation/Groove Binding: The planar aminopyridine stacks with RNA bases, while the cationic ethylamine tail neutralizes the negatively charged phosphate backbone, increasing binding affinity to RNA bulges (e.g., HIV TAR RNA).[1]

Part 3: Synthetic Protocols & Methodologies

Strategic Synthesis: The Sonogashira-Reduction Route

Direct alkylation of 2,6-diaminopyridine is non-selective.[1] The industry-standard approach utilizes a cross-coupling strategy to install the carbon chain with regiocontrol.[1]

Reagents:

-

Starting Material: 2-Amino-6-bromopyridine (commercially available).[1]

-

Coupling Partner: N-Boc-propargylamine (or protected amino-acetylene).[1]

-

Catalyst:

/

Step-by-Step Protocol

-

Protection: Protect the exocyclic amine of 2-amino-6-bromopyridine with

to prevent catalyst poisoning ( -

Sonogashira Coupling:

-

Hydrogenation (Reduction):

-

Global Deprotection:

-

Treat with

in Dioxane for 2 hours. -

Precipitate as the dihydrochloride salt.[1]

-

Validation Check: The disappearance of the alkyne stretch (

Part 4: Visualizations & Logic Maps

Figure 1: Pharmacophore & Interaction Logic

This diagram illustrates how the molecule interacts with a generic Kinase/nNOS active site.[1]

Caption: Bidentate binding mode of the scaffold. The aminopyridine core anchors the molecule, while the ethylamine tail probes the solvent front.[1]

Figure 2: Synthetic Workflow (Sonogashira Route)

A self-validating synthetic pathway ensuring regioselectivity.[1]

Caption: Stepwise synthetic route with integrated Quality Control (QC) checkpoints to ensure intermediate purity.

Part 5: References

-

Silverman, R. B., et al. (2014).[1] 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[1][3] Journal of Medicinal Chemistry.

-

Chekanov, M. O., et al. (2014).[1][4] Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Hilton, S., et al. (2010).[1] Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry.

-

PubChem Compound Summary . 2-Pyridinemethanamine (Structural Analog Reference). National Library of Medicine.[1] [1]

Sources

- 1. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of 6-(2-Aminoethyl)pyridin-2-amine for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminoethyl)pyridin-2-amine, a member of the aminopyridine family, is a chemical intermediate of significant interest in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a primary aliphatic amine and an aromatic amine on a pyridine scaffold, makes it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. However, the same reactivity that makes this compound valuable also contributes to its significant health and safety hazards. This guide provides a comprehensive overview of the critical safety and handling guidelines for 6-(2-Aminoethyl)pyridin-2-amine, designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound in a safe and controlled manner.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of the inherent hazards of 6-(2-Aminoethyl)pyridin-2-amine is the cornerstone of safe laboratory practice. This compound is classified as corrosive and toxic, necessitating a multi-faceted approach to risk mitigation that encompasses engineering controls, administrative controls, and personal protective equipment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 6-(2-Aminoethyl)pyridin-2-amine and its close analogs is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Chemical Formula | C7H11N3 | N/A |

| Molecular Weight | 137.18 g/mol | N/A |

| Appearance | Varies; may be a solid or liquid | [1] |

| Boiling Point | Not readily available for the specific compound; related aminopyridines have high boiling points. | [2] |

| Corrosivity | Causes severe skin burns and eye damage. | [1][3] |

| Toxicity | Toxic if swallowed or in contact with skin. May cause respiratory irritation. | [4][5] |

| Air Sensitivity | May be air-sensitive. | [1] |

Toxicological Profile: Understanding the "Why" Behind the Hazard

The toxicity of aminopyridines is primarily attributed to their ability to act as potassium channel blockers in the nervous system. This mechanism disrupts normal nerve impulses and can lead to a range of adverse effects.

-

Acute Toxicity: Exposure to 6-(2-Aminoethyl)pyridin-2-amine can cause immediate and severe health effects. It is corrosive and can cause severe burns to the skin and eyes upon contact.[1][3] Inhalation may lead to respiratory tract irritation.[4] Ingestion can be fatal.[4] A fatal intoxication occurred in a chemical worker who spilled a solution of 2-aminopyridine on his clothing and continued to work, highlighting the danger of dermal absorption.[6]

-

Systemic Effects: Due to its mechanism of action, systemic exposure can lead to neurological symptoms such as headache, dizziness, and in severe cases, convulsions.[6]

The following diagram illustrates the general mechanism of action for aminopyridines as potassium channel blockers.

Caption: Simplified diagram illustrating how 6-(2-Aminoethyl)pyridin-2-amine blocks potassium channels, leading to prolonged nerve cell depolarization and potential neurotoxicity.

Engineering and Administrative Controls: The First Lines of Defense

Before any personal protective equipment is considered, robust engineering and administrative controls must be in place to minimize the risk of exposure.

Engineering Controls

-

Chemical Fume Hood: All work with 6-(2-Aminoethyl)pyridin-2-amine, including weighing, transferring, and reactions, must be conducted in a properly functioning and certified chemical fume hood.[1][6] This is the most critical engineering control to prevent inhalation of vapors or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[7]

-

Emergency Eyewash and Safety Shower: An ANSI-compliant emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance from the work area.[8]

Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for working with corrosive amines must be written and approved before any work begins.[9] This SOP should be reviewed by all personnel involved in the work.

-

Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency response protocols.[9]

-

Designated Work Area: A specific area within the laboratory should be designated for work with highly hazardous materials like 6-(2-Aminoethyl)pyridin-2-amine.[10]

-

Waste Management: A clear and compliant waste disposal plan must be established before starting any experiment.[1][8]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are designed to prevent exposure, appropriate PPE is essential to protect against accidental contact. The following table outlines the minimum PPE requirements.

| Body Part | Required PPE | Rationale | Source |

| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes of the corrosive liquid. | [11] |

| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact and burns. Double gloving is recommended. | [5] |

| Body | Chemical-resistant lab coat or apron | Protects against splashes and contamination of personal clothing. | [5] |

| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills. | [8] |

| Respiratory | Not required if work is conducted in a certified chemical fume hood. For emergencies or situations where a hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines is necessary. | Prevents inhalation of harmful vapors. | [3][5] |

The following diagram illustrates the hierarchy of controls for safely handling 6-(2-Aminoethyl)pyridin-2-amine.

Caption: The hierarchy of controls, with engineering and administrative controls being more effective than reliance on PPE alone.

Experimental Protocol: A Representative Workflow for Safe Handling

The following is a representative, generalized protocol for a synthetic reaction involving 6-(2-Aminoethyl)pyridin-2-amine. This protocol is intended as a template and must be adapted to the specific requirements of the planned experiment and incorporated into a laboratory-specific SOP.

Pre-Reaction Setup

-

Review and Prepare: Thoroughly review the SDS for 6-(2-Aminoethyl)pyridin-2-amine and all other reagents.[9] Ensure the chemical fume hood is certified and functioning correctly.

-

Assemble PPE: Don all required PPE as outlined in Section 3.

-

Prepare Work Area: Clear the fume hood of all unnecessary items. Place absorbent, chemical-resistant pads on the work surface.

-

Gather Materials: Assemble all necessary glassware, reagents, and waste containers inside the fume hood.

Reaction Procedure (Example: N-acylation)

-

Inert Atmosphere: If the reaction is air or moisture sensitive, assemble the glassware for an inert atmosphere (e.g., nitrogen or argon).[7]

-

Weighing and Transfer: Carefully weigh the required amount of 6-(2-Aminoethyl)pyridin-2-amine in a tared container inside the fume hood. Use a clean, designated spatula.

-

Dissolution: Add the solvent to the reaction flask, followed by the 6-(2-Aminoethyl)pyridin-2-amine.

-

Reagent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride) to the reaction mixture. Be aware of potential exothermic reactions.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

Work-up and Purification

-

Quenching: Once the reaction is complete, carefully quench any unreacted reagents as per the specific protocol. This may involve the slow addition of water or a basic solution.

-

Extraction: Perform any necessary extractions inside the fume hood.

-

Purification: Purify the product using the desired method (e.g., chromatography, crystallization). All purification steps should be conducted in a well-ventilated area, preferably within the fume hood.

Post-Reaction Cleanup

-

Decontamination: Decontaminate all glassware and equipment that came into contact with 6-(2-Aminoethyl)pyridin-2-amine. A triple rinse with an appropriate solvent is a good practice.[9]

-

Waste Disposal: Dispose of all chemical waste, including contaminated consumables (gloves, pipette tips, absorbent pads), in the designated hazardous waste containers.[1][8]

-

Final Cleanup: Wipe down the work area in the fume hood.

-

PPE Removal: Remove PPE in the correct order to avoid self-contamination. Wash hands and forearms thoroughly with soap and water.[9]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and appropriate response is crucial to minimize harm.

| Emergency Situation | Procedure | Source |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | [7][11] |

| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | [7][11] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [6][7][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [1][6] |

| Spill | For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a spill kit for corrosive materials) to contain the spill. For large spills, evacuate the laboratory, close the doors, and contact emergency personnel. | [12] |

Storage and Disposal: Long-Term Safety

Storage

-

Store 6-(2-Aminoethyl)pyridin-2-amine in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7]

-

Store in a designated corrosives cabinet, away from incompatible materials such as strong oxidizing agents and acids.[10]

-

If the compound is air-sensitive, store it under an inert atmosphere.[1]

Disposal

-

All waste containing 6-(2-Aminoethyl)pyridin-2-amine must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][8]

-

Do not dispose of this chemical down the drain.[1]

Conclusion

6-(2-Aminoethyl)pyridin-2-amine is a valuable compound for chemical research and drug development, but its corrosive and toxic properties demand a high level of respect and care. By implementing a robust safety culture that prioritizes understanding the hazards, utilizing appropriate controls, and being prepared for emergencies, researchers can work with this compound confidently and safely. This guide serves as a foundational resource, and it is imperative that all users supplement this information with laboratory-specific risk assessments and standard operating procedures.

References

-

Corrosives_SOPtemplate.docx. (n.d.). Retrieved from [Link]

- Process for the preparation of 2-amino-alkylpyridines. (1986). U.S.

-

STANDARD OPERATING PROCEDURE FOR CORROSIVES - USC Nanofab Wiki. (n.d.). Retrieved from [Link]

-

Standard Operating Procedure (SOP) Working with Corrosives: Acids and Bases. (n.d.). Retrieved from [Link]

-

4-aminopyridine - Sdfine. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 2). Retrieved from [Link]

-

Corrosives Hazard Class Standard Operating Procedure. (2015, July 17). Retrieved from [Link]

-

Corrosives - UC Davis NMR Facility. (2019, November 18). Retrieved from [Link]

-

2-AMINO PYRIDINE For Synthesis - Laboratory Chemicals | Alpha Chemika. (n.d.). Retrieved from [Link]

-

Synthesis of 2-amino-6-methylpyridine - PrepChem.com. (n.d.). Retrieved from [Link]

-

2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 21). Retrieved from [Link]

-

CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

safety data sheet sds/msds 2-amino pyridine. (n.d.). Retrieved from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (n.d.). Retrieved from [Link]

-

Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite - ResearchGate. (2025, October 10). Retrieved from [Link]

-

Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem. (n.d.). Retrieved from [Link]

-

2-Pyridylethylamine - Wikipedia. (n.d.). Retrieved from [Link]

-

2-Pyridineethanamine - the NIST WebBook. (n.d.). Retrieved from [Link]

-

2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. alkalimetals.com [alkalimetals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. research.arizona.edu [research.arizona.edu]

- 9. sjsu.edu [sjsu.edu]

- 10. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of 6-(2-Aminoethyl)pyridin-2-amine

Abstract: This document provides a detailed guide for the chemical functionalization of 6-(2-Aminoethyl)pyridin-2-amine, a versatile bifunctional building block crucial in medicinal chemistry and drug development. We present validated protocols for selective modification at its distinct nucleophilic centers: the primary aliphatic amine and the exocyclic aromatic amine. The methodologies discussed herein emphasize chemoselectivity, offering researchers robust strategies for N-acylation, N-alkylation via reductive amination, and Schiff base formation, complete with mechanistic insights, step-by-step procedures, and characterization guidelines.

Introduction and Reactivity Profile

6-(2-Aminoethyl)pyridin-2-amine is a valuable scaffold possessing two primary amino groups with distinct chemical environments and reactivity. The key to its synthetic utility lies in the ability to selectively functionalize one amine in the presence of the other.

-

Aliphatic Primary Amine (-CH₂CH₂NH₂): Located on the ethyl side-chain, this amine is analogous to a typical primary alkylamine. It is the more nucleophilic and basic of the two, making it the primary site of reaction under kinetically controlled conditions with electrophiles like acyl chlorides or aldehydes.

-

Aromatic Primary Amine (-C₅H₃N-NH₂): This amine is directly attached to the electron-deficient pyridine ring. Its lone pair of electrons is partially delocalized into the aromatic system, reducing its nucleophilicity and basicity compared to the aliphatic counterpart. Consequently, harsher reaction conditions or a pre-functionalization of the side-chain amine are typically required to achieve modification at this site.[1][2]

This inherent reactivity difference is the cornerstone of the selective functionalization strategies outlined in this guide.

Safety and Handling

2-Aminopyridine and its derivatives are toxic if ingested or absorbed through the skin and can cause irritation to the eyes, nose, and throat.[3]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

-

Incompatibilities: 2-Aminopyridine can react exothermically with acids and is incompatible with strong oxidizing agents, isocyanates, and acid halides.[4]

Strategic Functionalization Workflow

A typical experimental workflow for the functionalization of this diamine involves a sequence of reaction, work-up, purification, and characterization. Understanding this logical flow is critical for successful synthesis.

Caption: General workflow for the functionalization of 6-(2-Aminoethyl)pyridin-2-amine.

Protocol 1: Selective N-Acylation of the Aliphatic Amine

This protocol leverages the higher nucleophilicity of the ethylamine side chain to achieve selective acylation, forming a stable amide bond. The reaction is conducted at a reduced temperature to minimize potential side reactions, such as di-acylation.

Reaction Scheme:

Caption: Selective acylation of the aliphatic amine side-chain.

Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 6-(2-Aminoethyl)pyridin-2-amine | 137.18 | 1.0 | 1.0 |

| Acyl Chloride (e.g., Acetyl Chloride) | 78.50 | 1.05 | 1.05 |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 |

| Dichloromethane (DCM), anhydrous | - | 10 mL | - |

Step-by-Step Procedure

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-(2-Aminoethyl)pyridin-2-amine (137 mg, 1.0 mmol) and anhydrous DCM (10 mL). Stir the solution until the solid is fully dissolved.

-

Basification: Add triethylamine (0.21 mL, 1.5 mmol) to the solution. Cool the flask to 0°C in an ice bath.

-

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

-

Acylation: Dissolve the acyl chloride (1.05 mmol) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes.

-

Causality: Slow, dropwise addition at 0°C is crucial to control the exothermic reaction and maximize selectivity for the more reactive aliphatic amine.

-

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective N-Alkylation via Reductive Amination

Direct alkylation of amines with alkyl halides is often difficult to control and can lead to over-alkylation.[5] Reductive amination is a superior method that involves the formation of an intermediate imine (or Schiff base) with an aldehyde or ketone, followed by its reduction to the amine.[6][7] This process is highly selective for the primary aliphatic amine.

Reaction Scheme:

Caption: Two-step, one-pot reductive amination workflow.

Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 6-(2-Aminoethyl)pyridin-2-amine | 137.18 | 1.0 | 1.0 |

| Aldehyde or Ketone | - | 1.1 | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |

| Methanol (MeOH), anhydrous | - | 15 mL | - |

| Acetic Acid (optional) | 60.05 | catalytic | - |

Step-by-Step Procedure

-

Imine Formation: In a round-bottom flask, dissolve 6-(2-Aminoethyl)pyridin-2-amine (137 mg, 1.0 mmol) and the aldehyde or ketone (1.1 mmol) in anhydrous methanol (15 mL). If the amine salt is used, add 1.0 equivalent of a non-nucleophilic base like triethylamine.

-

Catalysis (Optional): Add one drop of glacial acetic acid. This can catalyze imine formation, particularly with less reactive ketones.[8]

-

Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 15 minutes.

-

Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Product Characterization

Confirmation of successful functionalization requires thorough analytical characterization. The following provides expected observations for a hypothetical mono-acylated product, N-(2-(6-aminopyridin-2-yl)ethyl)acetamide.

| Technique | Observation | Rationale |

| ¹H NMR | Appearance of a new singlet around δ 1.9-2.1 ppm (3H, -COCH₃). The methylene protons adjacent to the newly formed amide will shift downfield. A new amide N-H proton signal (broad singlet) will appear. | Confirms the addition of the acetyl group and formation of the amide bond. |

| ¹³C NMR | Appearance of a new carbonyl carbon signal around δ 170 ppm and a methyl carbon signal around δ 23 ppm. | Confirms the presence of the new amide functional group. |

| Mass Spec (ESI+) | The [M+H]⁺ ion should correspond to the molecular weight of the product (180.11 for the example). | Confirms the correct mass of the functionalized molecule. |

| FT-IR | Appearance of a strong C=O stretch around 1650 cm⁻¹ (Amide I band) and an N-H bend around 1550 cm⁻¹ (Amide II band). | Provides evidence for the formation of the amide functional group. |

References

-

Alkali Metals. (n.d.). Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

-

Cabeza, J. A., et al. (1995). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

- National Toxicology Program. (1992). NTP Chemical Repository Database. Research Triangle Park, NC. As cited in PubChem.

- Abdel-Fattah, A. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Journal of Chemical and Pharmaceutical Research.

- Li, X. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research.

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., et al. (2009). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. alkalimetals.com [alkalimetals.com]

- 2. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. 2-AMINOPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

Analytical techniques for the characterization of 6-(2-Aminoethyl)pyridin-2-amine

Introduction & Physicochemical Profile

6-(2-Aminoethyl)pyridin-2-amine (CAS: 104800-05-9, or derivatives thereof) represents a critical structural motif in medicinal chemistry, serving as a bidentate ligand in coordination chemistry and a pharmacophore in kinase inhibitor development.

Structurally, the molecule possesses two distinct basic centers: the aromatic pyridine nitrogen and the primary aliphatic amine on the ethyl chain. This duality presents specific analytical challenges, primarily regarding retention in reverse-phase chromatography and peak tailing due to secondary silanol interactions.

Physicochemical Attributes:

-

Molecular Formula:

-

Molecular Weight: 137.18 g/mol

-

Basicity (

): The aliphatic amine is highly basic ( -

Polarity: High (

). -

Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (hexane, toluene).

Chromatographic Purity Profiling

Due to the high polarity and basicity of 6-(2-Aminoethyl)pyridin-2-amine, standard C18 methods often fail, resulting in void volume elution or severe peak tailing. Two robust methodologies are proposed below: HILIC (Recommended for R&D) and Ion-Pairing RP-HPLC (Recommended for QC).

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Rationale: HILIC provides superior retention for polar amines without the need for aggressive ion-pairing reagents that contaminate MS sources.

Protocol:

-

Column: Amide or Bare Silica HILIC Column (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Gradient:

Time (min) %A (Aqueous) %B (Organic) 0.0 5 95 10.0 30 70 12.0 30 70 12.1 5 95 | 17.0 | 5 | 95 |

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm (Pyridine absorption max) and 290 nm.

-

Temperature: 30°C.

Method B: Ion-Pairing Reverse Phase (IP-RP)

Rationale: For quality control environments where HILIC stability is a concern, ion-pairing with perfluorinated acids ensures retention and excellent peak shape by neutralizing the positive charge on the amines.

Protocol:

-

Column: C18 or PFPP (Pentafluorophenyl propyl) column (e.g., Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm).

-

Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA).

-

Mobile Phase B: Methanol + 0.1% HFBA.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Note: HFBA is a strong ion-pairing agent. Dedicated columns should be used as regeneration is difficult.

Decision Logic & Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate analytical technique based on the sample stage (Synthesis vs. QC).

Figure 1: Analytical decision matrix for 6-(2-Aminoethyl)pyridin-2-amine characterization.

Structural Confirmation (Spectroscopy)

Nuclear Magnetic Resonance (NMR)

Rationale: DMSO-

Predicted

Validation Check: The coupling constant (

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Parent Ion:

Da. -

Fragmentation Pattern (MS/MS):

-

138.1

-

121.1

-

138.1

Solid-State Characterization & Handling

This molecule is prone to forming carbonates upon exposure to air (reaction with

Protocol for Thermal Analysis:

-

TGA (Thermogravimetric Analysis):

-

Heat from 30°C to 300°C at 10°C/min under

. -

Pass Criteria: < 1.0% weight loss below 100°C (indicates dry material). Significant loss implies hydrate formation.

-

-

DSC (Differential Scanning Calorimetry):

-

Use crimped aluminum pans to prevent sublimation.

-

Look for a sharp endotherm (Melting Point). If the peak is broad, it suggests an amorphous phase or salt impurity.

-

References

-

Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

-

SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.[1] Retrieved from [Link]

-

National Institutes of Health (PMC). (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution ESI-MS/MS. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

Sources

Scale-up synthesis of 6-(2-Aminoethyl)pyridin-2-amine for laboratory use

This Application Note details a robust, scalable protocol for the synthesis of 6-(2-aminoethyl)pyridin-2-amine (also known as 6-(2-aminoethyl)-2-aminopyridine), a critical diamine scaffold used in the development of peptidomimetics, kinase inhibitors, and NOS (Nitric Oxide Synthase) inhibitors.

Unlike simple commercial pyridines, this 2,6-disubstituted variant requires a precise synthetic strategy to differentiate the two amino groups and construct the ethyl side chain without over-alkylation. The protocol below utilizes a Lateral Lithiation – Henry Reaction sequence, selected for its scalability and avoidance of hazardous azide intermediates common in alternative routes.

Part 1: Retrosynthetic Analysis & Strategy

The most efficient disconnection relies on the acidity of the lateral methyl group in 2-amino-6-methylpyridine . Direct alkylation is difficult due to the competing nucleophilicity of the pyridine nitrogen and the exocyclic amine. Therefore, we employ a Dianion Strategy :

-

Protection: The exocyclic amine is Boc-protected to direct lithiation and prevent poisoning of the organolithium reagent.

-

C-C Bond Formation: Lateral lithiation (at the methyl group) followed by formylation provides the C2-aldehyde.

-

Chain Extension: A Henry reaction (Nitroaldol) installs the nitrogen and the remaining carbon.

-

Global Reduction/Deprotection: Catalytic hydrogenation simultaneously reduces the nitroalkene and, upon acidic workup, cleaves the protecting group.

Figure 1: Retrosynthetic strategy utilizing lateral lithiation and nitroaldol condensation.

Part 2: Detailed Experimental Protocol

Step 1: Protection of 2-Amino-6-methylpyridine

Objective: Isolate the exocyclic amine to enable selective lithiation.

-

Reagents: 2-Amino-6-methylpyridine (100 g, 0.92 mol), Di-tert-butyl dicarbonate (Boc₂O, 220 g, 1.01 mol), Triethylamine (Et₃N, 140 mL), DMAP (catalytic, 5 g), DCM (1.0 L).

-

Procedure:

-

Dissolve 2-amino-6-methylpyridine in DCM (dichloromethane) in a 3-neck round-bottom flask.

-

Add Et₃N and DMAP. Cool to 0°C.[1]

-

Add Boc₂O (dissolved in 200 mL DCM) dropwise over 1 hour to control CO₂ evolution.

-

Allow to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1M HCl (2 x 500 mL) to remove unreacted starting material (the mono-Boc product is less basic), then saturated NaHCO₃ and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc if necessary.

-

Yield: Expected ~170-180 g (85-90%) of tert-butyl (6-methylpyridin-2-yl)carbamate.

-

Step 2: Lateral Lithiation and Formylation

Objective: Convert the methyl group into an acetaldehyde equivalent via a dianion species.

-

Reagents: tert-butyl (6-methylpyridin-2-yl)carbamate (50 g, 240 mmol), n-BuLi (2.5 M in hexanes, 210 mL, 525 mmol, 2.2 equiv), Anhydrous THF (500 mL), DMF (dry, 40 mL, 520 mmol).

-

Procedure:

-

Dianion Formation: In a flame-dried flask under Argon, dissolve the protected pyridine in anhydrous THF and cool to -78°C .

-

Add n-BuLi dropwise via cannula or pressure-equalizing funnel. Note: The first equivalent deprotonates the NH (forming Li-N); the second equivalent deprotonates the lateral methyl group (forming Li-CH₂).

-

Stir at -78°C for 1 hour, then allow to warm to 0°C for 30 minutes to ensure complete lateral lithiation (solution typically turns deep red/orange).

-

Cool back to -78°C .

-

Add anhydrous DMF (dissolved in THF) rapidly.

-

Stir for 1 hour at -78°C, then quench with saturated NH₄Cl solution (200 mL).

-

Workup: Extract with EtOAc (3 x 300 mL). Wash organics with water and brine.

-

Purification: Flash chromatography (Silica, Hexane/EtOAc gradient). The aldehyde is moderately unstable; proceed quickly to the next step.

-

Product: tert-butyl (6-(2-oxoethyl)pyridin-2-yl)carbamate (often exists in equilibrium with the enol form).

-

Step 3: Henry Reaction (Nitroaldol Condensation)

Objective: Install the ethylamine carbon framework and nitrogen atom.

-

Reagents: Aldehyde intermediate (from Step 2), Nitromethane (10 equiv), Ammonium Acetate (0.5 equiv), Acetic Acid (solvent/catalyst) or MeOH.

-

Procedure:

-

Dissolve the crude aldehyde in Nitromethane (acting as solvent and reagent) or a MeOH/MeNO₂ mixture.

-

Add Ammonium Acetate.

-

Heat to reflux (approx. 80-90°C) for 4-6 hours. Monitor by TLC for disappearance of aldehyde.

-

Workup: Concentrate to remove excess nitromethane (Caution: explosive potential if distilled to dryness; keep wet or use rotary evaporator with safety shield).

-

Partition residue between EtOAc and water.

-

Purification: The product, tert-butyl (6-(2-nitrovinyl)pyridin-2-yl)carbamate, precipitates or crystallizes as a yellow/orange solid.

-

Yield: Typically 60-70% from the aldehyde.

-

Step 4: Global Reduction and Deprotection

Objective: Reduce the nitroalkene to the amine and remove the Boc group.

-

Reagents: Nitrovinyl intermediate, 10% Pd/C (10 wt% loading), H₂ gas (balloon or 50 psi Parr shaker), MeOH, conc. HCl.

-

Procedure:

-

Dissolve the nitrovinyl compound in MeOH.

-

Add 10% Pd/C catalyst carefully (under Argon).

-

Hydrogenate at 3-4 atm (50 psi) for 12-24 hours. Note: This reduces the double bond and the nitro group to the amine.

-

Filter through Celite to remove Pd/C.

-

Deprotection: Add conc. HCl (5-10 equiv) to the filtrate and reflux for 1 hour (or stir at RT for 4 hours if using 4M HCl in Dioxane). This cleaves the Boc group.

-

Isolation: Concentrate the solvent to obtain the hydrochloride salt.

-

Free Basing (Optional): Dissolve in minimal water, basify with NaOH to pH > 12, and extract with DCM/iPrOH (3:1) or perform continuous extraction.

-

Final Product: 6-(2-aminoethyl)pyridin-2-amine .

-

Part 3: Process Safety & Optimization

| Parameter | Critical Control Point | Rationale |

| Moisture Control | Step 2 (Lithiation) | n-BuLi is pyrophoric and reacts violently with water. Use strictly anhydrous THF (<50 ppm water). |

| Temperature | Step 2 (Dianion) | Warming to 0°C is often necessary to effect lateral lithiation, but prolonged time at >0°C can cause polymerization or attack at the pyridine ring. |

| Nitromethane | Step 3 (Henry) | Nitromethane is a high-energy compound. Avoid distilling to absolute dryness. Use a blast shield during reflux. |

| Hydrogenation | Step 4 | Pyrophoric catalyst (Pd/C). Ensure inert atmosphere during catalyst addition/filtration.[2] |

Part 4: Analytical Data (Expected)

-

Appearance: Hygroscopic off-white solid (dihydrochloride salt) or viscous oil (free base).

-

¹H NMR (400 MHz, D₂O/DCl):

- 7.8 (t, 1H, Py-H4)

- 6.9 (d, 1H, Py-H3)

- 6.8 (d, 1H, Py-H5)

- 3.3 (t, 2H, -CH₂-N)

- 3.0 (t, 2H, Py-CH₂-)

-

MS (ESI): Calculated for C₇H₁₁N₃ [M+H]⁺: 138.10; Found: 138.1.

References

-

Lateral Lithiation of 2-Amino-6-methylpyridine Derivatives

-

General Review of Lateral Lithiation

-

Clark, R. D., & Jahangir, A. (1995). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions, 47, 1-314. Link

-

-

Henry Reaction on Pyridine Carboxaldehydes

-

Juby, P. F., et al. (1967). Preparation and Properties of Some Pyridyl-nitroalkenes. Journal of Medicinal Chemistry, 10(3), 491–495. Link

-

-

Synthesis of 2-(2-Aminoethyl)

-

Thermo Fisher Scientific. (n.d.). 2-(2-Aminoethyl)pyridine Product Specification. Link

- Note: Provides physical property baselines for the mono-amine analog.

-

Sources

Application Note: 6-(2-Aminoethyl)pyridin-2-amine as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Abstract

This guide provides an in-depth exploration of 6-(2-Aminoethyl)pyridin-2-amine, a highly functionalized and versatile building block for the synthesis of diverse nitrogen-containing heterocyclic compounds. Its unique structure, featuring both a reactive 2-aminopyridine moiety and a flexible ethylamine side chain, offers multiple pathways for constructing fused bicyclic systems of significant interest in medicinal chemistry and materials science. We present detailed mechanistic insights and step-by-step protocols for the synthesis of key scaffolds, including imidazo[1,2-a]pyridines and pyrrolo-fused systems, emphasizing the rationale behind experimental choices to ensure reproducibility and high yields.

Introduction: The Strategic Advantage of 6-(2-Aminoethyl)pyridin-2-amine

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among these, fused bicyclic systems like imidazo[1,2-a]pyridines are recognized as "privileged scaffolds" due to their wide range of biological activities and presence in approved drugs.[2][3][4] The strategic selection of starting materials is paramount for the efficient and modular synthesis of these complex structures.

6-(2-Aminoethyl)pyridin-2-amine emerges as a superior precursor for several reasons:

-

Dual Nucleophilicity: It possesses two distinct nucleophilic centers—the endocyclic pyridine nitrogen and the exocyclic primary amines. The pyridine nitrogen is key for forming the five-membered ring in imidazo[1,2-a]pyridines, while the two primary amines can participate in various cyclization and condensation reactions.

-

Inbuilt Functionality: The aminoethyl side chain provides a ready handle for introducing further diversity, either through post-synthesis modification or by directing intramolecular cyclization to form additional fused rings.

-

Convergent Synthesis: Its structure allows for convergent synthetic strategies, where significant molecular complexity can be built in a few high-yielding steps.

This document serves as a technical guide for researchers, outlining reliable protocols and the underlying chemical principles for leveraging this powerful building block.

Synthetic Pathways and Core Applications

The dual reactivity of 6-(2-Aminoethyl)pyridin-2-amine allows for its application in several well-established and novel synthetic transformations.

Synthesis of Substituted Imidazo[1,2-a]pyridines

The most direct application of this precursor is in the synthesis of the imidazo[1,2-a]pyridine core. This reaction generally proceeds through the nucleophilic attack of the pyridine nitrogen onto an electrophilic carbon, followed by intramolecular cyclization and dehydration.[5]

The classical approach involves the reaction of a 2-aminopyridine with an α-haloketone. The reaction initiates with the SN2 displacement of the halide by the more nucleophilic endocyclic pyridine nitrogen. The resulting pyridinium salt then undergoes intramolecular condensation between the exocyclic amine and the ketone, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Caption: General workflow for imidazo[1,2-a]pyridine synthesis.

Protocol 1: Synthesis of 6-(2-Aminoethyl)imidazo[1,2-a]pyridine via α-Haloketone Condensation

This protocol describes the synthesis of a core imidazo[1,2-a]pyridine scaffold where the aminoethyl side chain is preserved. For this reaction, it is often advantageous to protect the primary amine of the ethylamine side chain to prevent side reactions, such as the formation of pyrazines or other undesired products. A Boc-protecting group is ideal due to its stability under the reaction conditions and ease of removal.

Step 1: Protection of the Ethylamine Moiety

-

Dissolve 6-(2-Aminoethyl)pyridin-2-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq), to the solution and cool to 0 °C in an ice bath.

-

Slowly add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work up the reaction by washing with saturated aqueous NaHCO3 and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the Boc-protected precursor, which can often be used without further purification.

Step 2: Cyclization to form the Imidazo[1,2-a]pyridine Core

-

Dissolve the Boc-protected aminopyridine (1.0 eq) in a polar aprotic solvent like ethanol or isopropanol.

-

Add the desired α-haloketone (e.g., 2-bromoacetophenone, 1.05 eq) and a non-nucleophilic base such as sodium bicarbonate (2.0 eq).

-

Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 8-16 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove inorganic salts.

-

Purify the crude product by column chromatography on silica gel to obtain the pure Boc-protected 6-(2-aminoethyl)imidazo[1,2-a]pyridine derivative.

Step 3: Deprotection (Optional)

-

Dissolve the purified Boc-protected product in DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.

-

Stir at room temperature for 1-2 hours.

-

Evaporate the solvent and excess acid to yield the desired product as its corresponding salt.

Synthesis of Fused Tri-cyclic Systems via Intramolecular Cyclization

The presence of the aminoethyl side chain provides a powerful opportunity for tandem reactions, where a second ring is formed in a subsequent intramolecular step. This is a highly efficient strategy for building molecular complexity.

A plausible strategy involves first forming the imidazo[1,2-a]pyridine core and then inducing an intramolecular cyclization of the side chain. For example, the primary amine of the side chain can be condensed with an aldehyde to form an imine, which can then be cyclized onto the electron-rich imidazo[1,2-a]pyridine ring in a Pictet-Spengler-type reaction, forming a fused piperidine or dihydropyridine ring.

Caption: Workflow for constructing tri-cyclic systems.

Protocol 2: One-Pot Synthesis of a Fused Pyrrolo[2,1-f]imidazo[1,2-a]pyridine Scaffold

This protocol outlines a potential pathway for creating a fused pyrrolidine ring by reacting the diamine with a 1,4-dicarbonyl compound, leveraging a Paal-Knorr type synthesis.

-

Reaction Setup: To a solution of 6-(2-Aminoethyl)pyridin-2-amine (1.0 eq) in a high-boiling point solvent such as toluene or xylene, add a 1,4-dicarbonyl compound like hexane-2,5-dione (1.1 eq).

-

Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA, 0.1 eq), to facilitate both imine formation and cyclization.

-

Azeotropic Water Removal: Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the condensation, driving the equilibrium towards the product.

-

Heating: Heat the mixture to reflux (110-140 °C) and monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.

-

Work-up and Purification:

-

Cool the reaction mixture and wash with saturated aqueous NaHCO3 to neutralize the acid catalyst.

-

Separate the organic layer, dry it over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to isolate the desired fused pyrrolopyridine product.

-

Summary of Synthetic Applications and Conditions

The following table summarizes the discussed synthetic routes, typical conditions, and expected outcomes. Yields are representative and will vary based on the specific substrates used.

| Protocol | Target Heterocycle | Key Reagents | Typical Solvent | Temperature (°C) | Representative Yield (%) |

| 1 | Imidazo[1,2-a]pyridine | α-Haloketone, NaHCO3 | Ethanol | 80-90 | 65-85 |

| 2 | Fused Pyrrolopyridine | 1,4-Diketone, p-TSA | Toluene | 110-120 | 50-70 |

Experimental Best Practices

-

Reagent Purity: The purity of 6-(2-Aminoethyl)pyridin-2-amine is critical. It is advisable to verify its purity by NMR or LC-MS before use, as impurities can lead to complex side products.

-

Inert Atmosphere: While many of these reactions are robust, conducting them under an inert atmosphere (N2 or Ar) can prevent oxidative side reactions and improve yields, especially when using sensitive reagents or catalysts.

-

Microwave-Assisted Synthesis: For many heterocyclic syntheses, microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields.[6] The protocols described herein can be adapted for microwave synthesis, typically by using sealed vessels and carefully controlling the temperature.

-

Product Characterization: Full characterization of the final products is essential. Standard techniques include 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy. For imidazo[1,2-a]pyridines, characteristic signals in the 1H NMR spectrum include a singlet for the C3-H and distinct doublets for the pyridine ring protons.[7]

Conclusion

6-(2-Aminoethyl)pyridin-2-amine is a potent and underutilized building block for the construction of medicinally relevant heterocyclic systems. Its dual functionality enables a range of synthetic transformations, from straightforward condensations to form imidazo[1,2-a]pyridines to more complex tandem reactions for creating novel tri-cyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this versatile precursor in their drug discovery and chemical biology programs.

References

- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.

-

Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]

- Microwave-assisted synthesis of nitrogen heterocycles.

-

Majumder, A., et al. Microwave-assisted synthesis of nitrogen-containing heterocycles. ResearchGate. Available at: [Link]

-

Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

-

Guchhait, S. K., et al. Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

-

Agouridas, L., et al. Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. PubMed. Available at: [Link]

-

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. Available at: [Link]

-

Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]

Application Note: Characterizing the Binding Affinity of 6-(2-Aminoethyl)pyridin-2-amine

For: Researchers, scientists, and drug development professionals.

Introduction: The "Why" of Binding Affinity

In the landscape of drug discovery and molecular biology, understanding the interaction between a small molecule and its biological target is paramount. 6-(2-Aminoethyl)pyridin-2-amine is a pyridine-based compound, a scaffold known to be a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs.[1] The efficacy of such a compound is fundamentally linked to its binding affinity —the strength of the interaction between the molecule (the ligand) and its target, typically a protein.

A high binding affinity (represented by a low dissociation constant, KD) is often a prerequisite for a potent therapeutic effect. Quantifying this affinity provides critical data for:

-

Target Validation: Confirming that a molecule interacts with its intended biological target.[2]

-

Lead Optimization: Guiding medicinal chemists in refining a compound's structure to improve potency and selectivity.[2][3]

-

Structure-Activity Relationship (SAR) Studies: Building models that correlate a molecule's structure with its biological activity.

This guide provides detailed protocols for two gold-standard, label-free techniques for determining the binding affinity of 6-(2-Aminoethyl)pyridin-2-amine to a putative protein target: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .

Strategic Selection of an Assay Platform

Choosing the right biophysical method is a critical first step that depends on the research question, the nature of the interactants, and available resources.

| Technique | Principle | Key Outputs | Ideal Use Case for 6-(2-Aminoethyl)pyridin-2-amine |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index caused by mass accumulating on a sensor surface.[4] | KD (affinity), kon (association rate), koff (dissociation rate).[5] | When kinetic information (how fast the compound binds and unbinds) is crucial, such as for optimizing drug-target residence time. Also suitable for higher-throughput screening.[5][6][7] |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[8][9] | KD (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy).[8][10] | When a complete thermodynamic profile is needed to understand the driving forces of the interaction (e.g., enthalpy- or entropy-driven). Considered the gold standard for affinity determination.[11] |

This guide will focus on SPR and ITC as they provide rich, orthogonal data without requiring modification or labeling of the small molecule.[8][12]

Protocol I: Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, and label-free optical technique for monitoring molecular interactions.[4][13] In a typical experiment for a small molecule, the larger protein target is immobilized on the sensor surface, and the small molecule (analyte) is flowed over it.[4]

The "Why": Causality in SPR Experimental Design

-

Why Immobilize the Protein? The SPR signal is proportional to the change in mass at the sensor surface.[13] Since the protein is much larger than 6-(2-Aminoethyl)pyridin-2-amine, immobilizing it and flowing the small molecule over it will generate a more robust signal.

-

Why Amine Coupling? Amine coupling is the most common and robust immobilization chemistry.[14] It forms a stable covalent bond between lysine residues on the protein surface and the sensor chip, ensuring minimal leaching of the protein during the experiment.

-

Why a Reference Flow Cell? A reference surface, activated and deactivated without protein, is crucial. It allows for the subtraction of bulk refractive index changes and non-specific binding, isolating the true binding signal.

Visualizing the SPR Workflow

Caption: A typical experimental workflow for an SPR-based binding affinity study.

Step-by-Step SPR Protocol

A. Reagent and Sample Preparation

-

Running Buffer: Prepare a sterile-filtered buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Causality: This buffer minimizes non-specific binding and is physiologically relevant.

-

Protein Target: Dialyze the purified protein target into an appropriate immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5). The optimal pH is typically ~0.5 pH units below the protein's isoelectric point (pI) to promote electrostatic pre-concentration on the negatively charged sensor surface.[15] Ensure the protein is at a high concentration (>20 µg/mL) and free of aggregates.

-

Analyte (Ligand): Prepare a high-concentration stock solution (e.g., 10 mM) of 6-(2-Aminoethyl)pyridin-2-amine in 100% DMSO. From this, create a dilution series in the running buffer. The final DMSO concentration in all samples should be matched and kept low (<5%) to avoid solvent effects.

B. Protein Immobilization (Amine Coupling on a CM5 Chip)

-

Equilibrate the system with running buffer.

-

Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the protein target solution over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU for small molecule analysis).

-

Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters.

-

Perform several startup cycles with regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to stabilize the surface.

C. Binding Analysis (Multi-Cycle Kinetics)

-

Inject the lowest concentration of 6-(2-Aminoethyl)pyridin-2-amine over both the reference and active flow cells for a set time (e.g., 120 seconds).

-

Allow dissociation by flowing running buffer for a longer period (e.g., 300 seconds).

-

Regenerate the surface with a short pulse of regeneration solution.

-

Repeat steps 1-3 for each concentration in the dilution series, including a buffer-only (zero concentration) injection for double referencing.

D. Data Analysis

-

Process the raw data by subtracting the reference channel signal and the zero-concentration (buffer) injection signal.

-

Fit the resulting sensorgrams globally to a suitable binding model, such as the 1:1 Langmuir model, to determine kon, koff, and the equilibrium dissociation constant (KD = koff/kon).

Protocol II: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (ΔH) upon binding, making it a true in-solution technique.[10][16] It provides a complete thermodynamic signature of the interaction in a single experiment.[8][9]

The "Why": Causality in ITC Experimental Design

-

Why Dialysis? Both the protein and ligand solutions must be in an identical buffer to minimize heats of dilution, which can mask the true binding signal. Extensive dialysis is the most effective way to achieve this buffer matching.

-

Why Degas? Microbubbles in the solutions can cause significant artifacts in the sensitive heat measurements. Degassing all solutions immediately before the experiment is critical for high-quality data.

-

Why the 'c-window'? The reliability of the fit depends on the 'c-window', where c = n * [Protein] / KD. A 'c' value between 10 and 1000 is ideal for accurately determining KD, n, and ΔH simultaneously. This dictates the protein concentration required in the cell.

Visualizing the ITC Principle

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. infinixbio.com [infinixbio.com]

- 3. Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 5. drughunter.com [drughunter.com]

- 6. bio-rad.com [bio-rad.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 9. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions - ATA Scientific [atascientific.com.au]

- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. biosensingusa.com [biosensingusa.com]

- 13. Tips on ligand immobilization and kinetic study using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immobilization Strategies [reichertspr.com]

- 15. nicoyalife.com [nicoyalife.com]

- 16. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Common side reactions in the synthesis of 6-(2-Aminoethyl)pyridin-2-amine

Technical Support Center: Synthesis of 6-(2-Aminoethyl)pyridin-2-amine

Welcome to the technical support guide for the synthesis of 6-(2-Aminoethyl)pyridin-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges associated with this synthesis. Our focus is on identifying and mitigating common side reactions to improve yield, purity, and reproducibility.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The most common and practical route involves the Henry reaction of 2-amino-6-methylpyridine followed by the reduction of the resulting nitrovinyl or nitroethyl intermediate. Our troubleshooting will focus on this pathway.

Q1: My final product yield is significantly lower than expected after the reduction of the nitro intermediate, and my crude NMR is complex. What are the likely causes?

A: Low yields in the final reduction step are a frequent challenge and typically point to one of three issues: incomplete reaction, over-reduction, or the formation of stable, partially-reduced byproducts. The reduction of an aromatic nitro group is a multi-electron process, creating a landscape of potential side products.[1]

Potential Causes & Mechanistic Insights:

-

Incomplete Reduction: The most straightforward issue is an incomplete reaction, leaving the 6-(2-nitroethyl)pyridin-2-amine or 6-(2-nitrovinyl)pyridin-2-amine starting material in your crude product. This can be due to catalyst poisoning, insufficient reducing agent, or inadequate reaction time.

-

Over-reduction of the Pyridine Ring: While the pyridine ring is aromatic, it can be susceptible to reduction under aggressive catalytic hydrogenation conditions (high pressure, high temperature, or highly active catalysts like Rhodium).[2] This leads to the formation of the corresponding piperidine derivative, which can be difficult to separate from the desired product.

-

Formation of Intermediate Byproducts: The reduction of a nitro group (R-NO₂) proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates. These intermediates can be stable under certain conditions or react further to form dimeric impurities like azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds.[1] The presence of the basic 2-aminopyridine moiety can influence the stability of these intermediates.

Troubleshooting Workflow:

Below is a systematic approach to diagnose and resolve the issue of low yield.

Sources

Optimizing reaction conditions for 6-(2-Aminoethyl)pyridin-2-amine derivatization

Technical Support Center: 6-(2-Aminoethyl)pyridin-2-amine Derivatization

Executive Summary: The Bifunctional Challenge

This guide addresses the specific challenges of derivatizing 6-(2-aminoethyl)pyridin-2-amine . This molecule presents a classic chemoselectivity dilemma: it contains two distinct nucleophilic centers with vastly different reactivities.[1][2][3]

-

The Aliphatic Amine (Ethyl chain): High basicity (

), high nucleophilicity.[2][3] Reacts rapidly with electrophiles. -

The Aromatic Amine (Pyridine ring): Low basicity (

for the ring nitrogen), low nucleophilicity due to resonance delocalization.[2] Reacts sluggishly without catalysis.

Success depends on exploiting these

Module 1: Reactivity & Selectivity Landscape

Before starting, review the nucleophilicity hierarchy.[2][3] Your reaction conditions (pH, temperature, stoichiometry) must align with the target amine.[2]

Comparative Data Table

| Feature | Aliphatic Amine (Side Chain) | Aromatic Amine (Ring C2) | Implication |

| Hybridization | Aliphatic is sterically more accessible.[1] | ||

| Approx. | ~10.7 | ~6.8 (Ring N) / < 0 (Exocyclic | Aliphatic amine stays protonated at pH < 9.[2][3] |

| Nucleophilicity | High | Low | Aliphatic reacts 100-1000x faster with NHS esters.[1][2][3] |

| UV Signature | None | Strong ( | Derivatizing the aromatic amine shifts |

Decision Tree: Synthesis Strategy

(Visualizing the workflow for selective protection/derivatization)

Caption: Workflow for selecting reaction conditions based on the target amine. Direct coupling works for the aliphatic chain; protection is mandatory for targeting the aromatic ring.

Module 2: Optimized Protocols

Protocol A: Selective Derivatization of the Aliphatic Amine

Use this when attaching the molecule to a fluorophore, biotin, or surface via the ethyl chain.[2]

The Logic: By maintaining a pH slightly below the

-

Base: DIPEA (Diisopropylethylamine).[1][2][3] Do not use Pyridine or DMAP (these promote aromatic acylation).[2][3]

-

Stoichiometry: 1.0 eq Substrate : 0.95 eq Electrophile (NHS ester/Acid Chloride).[1][2][3]

-

Procedure:

-

QC Check: TLC (run in 10% MeOH/DCM + 1%

). The product should be more non-polar than the starting material.[2]

Protocol B: Selective Derivatization of the Aromatic Amine

Use this when the pyridine ring is the "payload" carrier and the ethyl chain is the linker.

The Logic: You cannot react the aromatic amine selectively in the presence of the free aliphatic amine.[2] You must use a "Protect-React-Deprotect" sandwich strategy.[1][2][3]

-